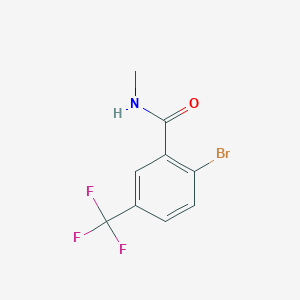

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide

Description

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide (CAS: 1500639-12-2) is a halogenated benzamide derivative with the molecular formula C₉H₇BrF₃NO and a molecular weight of 282.06 g/mol . Its structure features a bromine atom at the 2-position, a methyl-substituted amide group, and a trifluoromethyl group at the 5-position. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of noncovalent protease inhibitors and kinase modulators . Its discontinuation in commercial catalogs (as noted in ) suggests challenges in scalability or stability under standard laboratory conditions.

Properties

IUPAC Name |

2-bromo-N-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-14-8(15)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPERBUJJWOZABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Direct Amidation via Acid Chloride

- Preparation of 2-bromo-5-(trifluoromethyl)benzoyl chloride by reaction of the corresponding acid with thionyl chloride or oxalyl chloride.

- Subsequent reaction of the acid chloride with methylamine in an inert solvent (e.g., dichloromethane or THF) at low temperature.

- Work-up includes aqueous quenching, extraction, washing, drying, and purification by recrystallization or chromatography.

Method B: Amide Synthesis via Benzoyl Chloride and Trifluoromethanesulfonamide

Research on strongly acidic benzamide derivatives shows that benzoyl chlorides react with trifluoromethanesulfonamide to yield N-triflylbenzamides, which are structurally related and can be modified further. Although this method is more specialized, it demonstrates the versatility of benzoyl chloride intermediates in amide synthesis.

Regioselective Bromination of N-Methylbenzamides

A critical step in the synthesis of this compound is the selective bromination of the N-methylbenzamide framework at the 2-position (ortho to the amide).

Recent advances have demonstrated that regioselective C(sp^2)-H bromination can be achieved via promoter regulation, allowing control over the bromination site on benzanilides. Two main promoters have been identified:

| Promoter | Bromination Site | Catalyst/Conditions | Yield & Notes |

|---|---|---|---|

| Pd(II) (e.g., Pd(OAc)2) | Ortho position to amide (2-position) | N-bromosuccinimide (NBS), TFA/TFAA solvent, Na2S2O8 oxidant | High regioselectivity and yield; Pd(OAc)2 and Pd(TFA)2 effective catalysts |

| Hexafluoroisopropanol (HFIP) | Para position to amide | NBS, HFIP solvent | Reversed regioselectivity compared to Pd(II) |

This method provides a direct and efficient route to the 2-bromo substituted N-methylbenzamide derivatives without the need for pre-brominated aniline precursors, improving selectivity and simplifying purification.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The reduction of 2-bromo-5-(trifluoromethyl)benzonitrile to the aldehyde intermediate is best performed under inert atmosphere and low temperature to avoid over-reduction or side reactions.

- The regioselective bromination step is highly dependent on the choice of promoter and catalyst, with palladium(II) acetate providing excellent ortho-selectivity necessary for the target compound.

- The amide bond formation is typically straightforward once the acid chloride intermediate is prepared, but reaction conditions must be optimized to prevent hydrolysis or side reactions.

- The described methods avoid the classical two-step bromination of aniline followed by benzoylation, which often suffers from poor selectivity and complex purification.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides.

Reduction Reactions: Products include N-methyl-5-(trifluoromethyl)benzylamine or N-methyl-5-(trifluoromethyl)benzyl alcohol.

Oxidation Reactions: Products include 2-bromo-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Building Block for Synthesis

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide serves as a versatile building block in organic synthesis. Its structural features enable the formation of more complex molecules, particularly in the development of new materials and catalysts. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its use in synthesizing biologically active compounds and advanced materials.

Reactivity and Functionalization

The compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions.

- Oxidation and Reduction : It participates in oxidation and reduction reactions, altering the oxidation state of functional groups.

- Coupling Reactions : The benzamide core allows for coupling reactions, leading to the formation of more complex structures.

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it valuable for investigating mechanisms of action in various biological pathways. The compound's unique chemical properties contribute to its efficacy in modulating enzyme activity, which is crucial for drug discovery .

Agrochemical Development

The compound is explored in the development of agrochemicals, including herbicides and pesticides. Its trifluoromethyl group enhances its biological activity and selectivity against pests, making it an attractive candidate for formulation into effective agricultural products .

Pharmaceutical Formulations

In pharmaceuticals, this compound can be incorporated into drug formulations aimed at treating various diseases. The compound's lipophilicity allows for better absorption and bioavailability, which are critical factors in drug design .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Brominated Benzamides

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound enhances metabolic stability and binding affinity compared to simpler EWGs like fluorine .

- Amide Substitution: Methyl groups (as in the target compound) improve solubility over bulkier substituents (e.g., cyclopropyl in ), but may reduce target selectivity.

- Synthetic Accessibility: Compounds with fewer stereocenters (e.g., 6c ) are synthesized in higher yields (>90%) compared to complex analogs like .

Biological Activity

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Chemical Formula : C8H5BrF3NO

- CAS Number : 1500639-12-2

- Molecular Weight : 165.03 g/mol

- Structure : The compound features a bromine atom and a trifluoromethyl group attached to a benzamide structure, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacological agent. Below are key findings related to its activity:

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar benzamide derivatives can possess moderate to good in vitro antifungal and antibacterial activities against various pathogens, such as Staphylococcus aureus and Escherichia coli .

| Compound Type | Pathogen | MIC (μg/mL) |

|---|---|---|

| Benzamide Derivative | S. aureus | 3.12 - 12.5 |

| Benzamide Derivative | E. coli | 3.12 - 12.5 |

| Trifluoromethyl Compound | Rhizoctonia solani | 5.21 - 6.72 |

Antiparasitic Activity

The incorporation of trifluoromethyl groups has been linked to increased efficacy against parasites, particularly in antimalarial drug development. In a study involving dihydroquinazolinone derivatives, compounds with similar structural modifications demonstrated significant inhibition of Plasmodium falciparum ATPase activity . This suggests that this compound may also exhibit antiparasitic properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, it is hypothesized that the trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, facilitating better interaction with biological targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives:

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target enzymes.

- Bromine Substitution : May influence electronic properties and steric hindrance, affecting the compound's interaction with biological targets.

Case Studies and Research Findings

- Antibacterial Studies : A recent study reported that benzamide derivatives containing trifluoromethyl groups exhibited varying degrees of antibacterial activity against clinical strains of bacteria, suggesting that structural modifications can lead to significant changes in efficacy .

- Antifungal Efficacy : Another investigation highlighted the antifungal potential of similar compounds against Botrytis cinerea, showing promising results with EC50 values comparable to established antifungal agents .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions using 2-bromo-5-(trifluoromethyl)benzoic acid as a precursor. A typical approach involves:

- Step 1: Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the acid chloride.

- Step 2: Amidation with methylamine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C .

- Optimization: Reaction monitoring via TLC or LC-MS is critical. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Key parameters include maintaining low temperatures to suppress side reactions (e.g., trifluoromethyl group hydrolysis) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the N-methyl group (~δ 3.3 ppm) and aromatic protons split by bromine/trifluoromethyl substituents (δ 7.5–8.2 ppm) .

- ¹³C NMR: The trifluoromethyl group appears as a quartet (δ ~120–125 ppm, J = 280–320 Hz).

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 312/314 (Br isotope pattern) .

- Elemental Analysis: Confirm C, H, N within ±0.4% of theoretical values.

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination, and how can they be addressed?

Methodological Answer:

- Challenges: The bromine and trifluoromethyl groups introduce heavy atoms, complicating X-ray diffraction due to absorption effects. Twinning or disorder in the crystal lattice is common.

- Solutions:

- Use SHELXL for refinement, leveraging its robust handling of heavy atoms and anisotropic displacement parameters .

- Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion.

- Employ Mercury CSD for void analysis and packing similarity calculations to validate structural motifs .

- Example: A related benzamide derivative (C21H19BrF3N3O) refined to R = 0.034 using SHELXL, with key bond lengths: C-Br = 1.89 Å, C-CF3 = 1.53 Å .

Q. How does the compound interact with bacterial enzymes, and what biochemical pathways are affected?

Methodological Answer:

- Target Identification: Similar trifluoromethyl-substituted benzamides inhibit bacterial acyl carrier protein synthase (AcpS), disrupting fatty acid biosynthesis .

- Mechanistic Insights:

- Docking studies (e.g., AutoDock Vina) suggest the trifluoromethyl group forms hydrophobic interactions with Leu152 and Val189 in AcpS.

- The bromine atom may sterically block substrate binding, as seen in IC50 values <1 µM for Staphylococcus aureus .

- Pathway Impact: Disruption of AcpS halts lipid A synthesis, leading to cell wall defects and bacteriostatic effects .

Q. What computational strategies predict enantioselectivity in derivatives of this compound?

Methodological Answer:

- In Silico Modeling:

- Density Functional Theory (DFT): Calculate transition-state energies for asymmetric amidation reactions. B3LYP/6-31G(d) is recommended for balancing accuracy and computational cost.

- Molecular Dynamics (MD): Simulate binding to chiral catalysts (e.g., BINOL-phosphates) to identify enantiomeric excess (ee) >90% .

- Case Study: A related N-methylbenzamide achieved 85% ee using (R)-BINAP as a ligand, with MD simulations correlating ΔΔG = 2.1 kcal/mol to observed selectivity .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.